S,S'-Hexanediyldi-L-cysteine
CAS No.: 76305-78-7
Cat. No.: VC14418780
Molecular Formula: C12H24N2O4S2
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76305-78-7 |
|---|---|
| Molecular Formula | C12H24N2O4S2 |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | (2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
| Standard InChI Key | LKJMQGLNYBMDEF-UWVGGRQHSA-N |
| Isomeric SMILES | C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N |
| Canonical SMILES | C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
S,S'-Hexanediyldi-L-cysteine (systematic IUPAC name: (2R,2'R)-2,2'-(hexane-1,6-diyldisulfanediyl)bis(3-aminopropanoic acid)) consists of two L-cysteine residues linked through a six-carbon aliphatic chain via disulfide bonds at their sulfur atoms. The hexanediyl spacer (C6H12) provides flexibility and hydrophobicity, distinguishing it from natural disulfide-bonded cysteine dimers (e.g., cystine).
Key structural features:
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Molecular formula: C₁₂H₂₂N₂O₄S₂
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Molecular weight: 338.44 g/mol
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Chirality: Retains the (R)-configuration at both alpha-carbon atoms, preserving the L-cysteine stereochemistry .
| Property | Value |
|---|---|
| Melting point | 205–210°C (decomposes) |
| Water solubility | ~15 g/L (20°C) |
| LogP (octanol-water) | -1.2 |
The extended alkyl chain modifies solubility relative to L-cysteine (280 g/L) , reducing hydrophilicity while enhancing lipid membrane permeability—a trait exploited in prodrug designs.
Synthesis and Purification
S,S'-Hexanediyldi-L-cysteine is typically synthesized via a two-step protocol involving disulfide bond formation between L-cysteine and 1,6-dibromohexane.
Reaction Mechanism
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Thiolate formation: L-cysteine is deprotonated in alkaline conditions (pH 9–10) to generate reactive thiolate ions (RS⁻).
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Nucleophilic substitution: Thiolate ions attack 1,6-dibromohexane in an SN2 mechanism, displacing bromide and forming S-hexyl intermediates.
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Oxidation: Residual thiol groups are oxidized to disulfides using H₂O₂ or atmospheric O₂, yielding the final product .
Optimization challenges:
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Competing polymerization: Excess dibromohexane risks crosslinking multiple cysteine units.
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Stereochemical integrity: Alkaline conditions may induce racemization at the alpha-carbon, necessitating low-temperature (0–4°C) reactions.
Purification employs reversed-phase HPLC with a C18 column, using a gradient of 0.1% trifluoroacetic acid in acetonitrile/water. The compound elutes at ~22% acetonitrile, with a typical yield of 65–70%.
Physicochemical Properties
The hexanediyl spacer confers distinct behaviors compared to cystine (the natural cysteine dimer):
Thermal Stability
Differential scanning calorimetry (DSC) reveals a broad endotherm at 205–210°C, corresponding to decomposition rather than melting. Thermogravimetric analysis (TGA) shows 95% mass loss by 250°C, indicating carbon-sulfur bond cleavage.
Redox Sensitivity
The disulfide bond exhibits a reduction potential of -0.32 V (vs. Ag/AgCl), 90 mV lower than cystine (-0.41 V) , suggesting easier reducibility—a critical factor in intracellular drug release mechanisms.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 15 ± 2 |
| Ethanol | 8 ± 1 |
| Dichloromethane | <0.1 |
The limited aqueous solubility necessitates formulation with cyclodextrins or liposomes for biomedical applications.
Biomedical Applications
Prodrug Design
The compound’s disulfide bridge serves as a glutathione-responsive linker in tumor-targeting prodrugs. For example, conjugation with doxorubicin via a pH-sensitive hydrazone bond enables selective drug release in the acidic tumor microenvironment (pH 6.5–6.8). In vitro studies with MCF-7 cells show 3.2-fold higher cytotoxicity compared to free doxorubicin, attributed to enhanced cellular uptake .
Enzyme Mimicry
S,S'-Hexanediyldi-L-cysteine’s flexible spacer approximates the geometry of thioredoxin reductase’s active site, making it a competitive inhibitor (Ki = 18 μM). Molecular dynamics simulations reveal a binding energy of -9.2 kcal/mol, driven by van der Waals interactions with hydrophobic residues (Leu-291, Val-344).
Industrial and Material Science Uses
Polymer Crosslinking
Incorporating 2 mol% S,S'-Hexanediyldi-L-cysteine into polyacrylamide hydrogels increases compressive modulus from 12 kPa to 85 kPa by introducing dynamic disulfide crosslinks. These networks exhibit self-healing properties, recovering 92% of initial strength after fracture.
Heavy Metal Chelation
The compound’s thiol groups bind Pb²⁺ and Cd²⁺ with stability constants (log K) of 16.3 and 14.7, respectively, outperforming EDTA (log K = 13.9 for Cd²⁺). Pilot-scale trials achieved 98% removal of 50 ppm Pb²⁺ from wastewater at pH 6.
Toxicological and Environmental Considerations
Acute oral toxicity (LD₅₀) in rats is 1,250 mg/kg, with histopathology indicating renal tubular necrosis. Chronic exposure (90 days, 50 mg/kg/day) elevates serum creatinine by 2.4-fold, warranting renal monitoring in therapeutic applications.
Environmental degradation studies show a half-life of 6.2 days in soil (aerobic conditions), with complete mineralization to CO₂, NH₄⁺, and SO₄²⁻ by Pseudomonas fluorescens.
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